
3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione is a fluorinated heterocyclic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a fluorine atom at the 2-position and a piperidinedione moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, including the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Piperidinedione Formation: The piperidinedione moiety can be constructed through cyclization reactions, often involving the use of diketones and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Fluorinated or non-fluorinated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound's binding affinity and selectivity.
Comparación Con Compuestos Similares
3-(2-Chloro-4-pyridinyl)-2,6-piperidinedione: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Methyl-4-pyridinyl)-2,6-piperidinedione: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 3-(2-Fluoro-4-pyridinyl)-2,6-piperidinedione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro- or methyl-substituted analogs.
This comprehensive overview highlights the importance of this compound in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
3-(2-fluoropyridin-4-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C10H9FN2O2/c11-8-5-6(3-4-12-8)7-1-2-9(14)13-10(7)15/h3-5,7H,1-2H2,(H,13,14,15) |
Clave InChI |
IPURXNDWNZACAR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1C2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


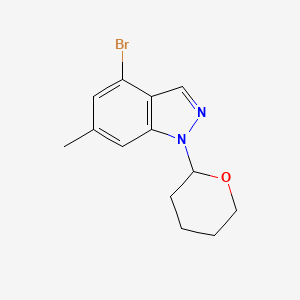
![6,6-Dimethoxy-2-azaspiro[3.3]heptane;oxalic acid](/img/structure/B15362640.png)
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)

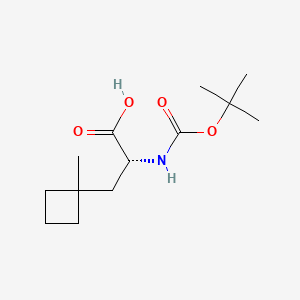
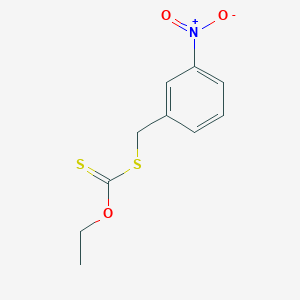


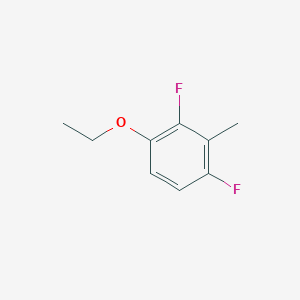
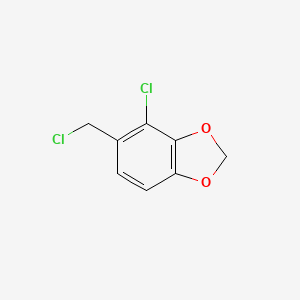
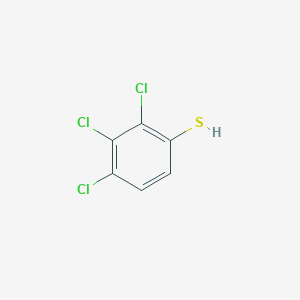
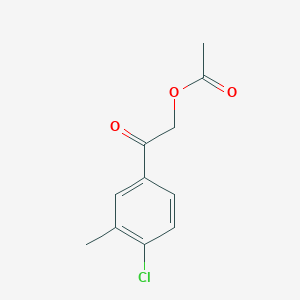
![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
